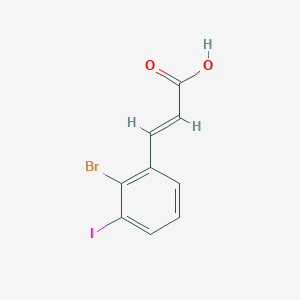

3-(2-Bromo-3-iodophenyl)acrylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Bromo-3-iodophenyl)acrylic acid is an organic compound that features both bromine and iodine atoms attached to a phenyl ring, along with an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-3-iodophenyl)acrylic acid typically involves the halogenation of a phenylacrylic acid precursor. One common method is the bromination of 3-iodophenylacrylic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-3-iodophenyl)acrylic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by other groups through palladium-catalyzed cross-coupling.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacrylic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(2-Bromo-3-iodophenyl)acrylic acid has several scientific research applications:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: The compound can be used to develop new pharmaceuticals with potential therapeutic effects.

Material Science: It can be incorporated into polymers and other materials to impart specific properties such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-3-iodophenyl)acrylic acid depends on the specific application and the molecular targets involved. In organic synthesis, the compound acts as a building block that undergoes various chemical transformations. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

- 3-(2-Bromophenyl)acrylic acid

- 3-(3-Iodophenyl)acrylic acid

- 3-(2-Chloro-3-iodophenyl)acrylic acid

Uniqueness

3-(2-Bromo-3-iodophenyl)acrylic acid is unique due to the presence of both bromine and iodine atoms on the phenyl ring, which can influence its reactivity and the types of reactions it can undergo. This dual halogenation can provide distinct advantages in certain synthetic applications, making it a valuable compound in research and industry.

Biological Activity

3-(2-Bromo-3-iodophenyl)acrylic acid is an organic compound that has garnered interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound features a phenyl ring with both bromine and iodine substituents, which significantly influence its reactivity and biological interactions. Its molecular formula is C9H6BrI with a molecular weight of approximately 276.96 g/mol. The presence of halogens in the structure can enhance lipophilicity and alter the compound’s interaction with biomolecules.

The mechanism of action for this compound is primarily related to its ability to interact with specific proteins and enzymes within biological systems. The acrylic acid moiety allows for participation in various biochemical reactions, while the halogen substituents may influence binding affinity and selectivity towards targets such as receptors or enzymes.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, affecting signaling pathways crucial for cellular responses.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit promising anticancer activity. A study involving structural analogs demonstrated that these compounds could induce apoptosis in cancer cell lines, suggesting a potential mechanism through which they exert their effects.

Plant Growth Regulation

In plant biology, studies have shown that exposure to acrylic acid derivatives can mimic auxin activity, leading to alterations in gene expression related to growth and stress responses. For instance, treatment of Arabidopsis thaliana seedlings with related compounds resulted in upregulation of genes associated with auxin response and environmental stress tolerance.

Case Studies

- Anticancer Activity : A recent study explored the effects of halogenated phenylacrylic acids on various cancer cell lines. Results indicated that these compounds exhibited significant cytotoxicity against breast cancer cells, with IC50 values indicating effective concentrations for inducing cell death .

- Plant Response : In a controlled experiment, Arabidopsis thaliana treated with this compound showed enhanced expression of auxin-responsive genes compared to untreated controls. This suggests a role in regulating plant growth and response to environmental stimuli.

Comparative Analysis

| Compound Name | CAS Number | Key Biological Activity |

|---|---|---|

| This compound | 41070-12-6 | Potential anticancer properties; auxin-like effects in plants |

| 3-(4-Fluorophenyl)acrylic acid | 41070-12-7 | Known for different biological activities; less studied |

| 4-Iodocinnamic acid | 41070-12-8 | Exhibits unique reactivity patterns; potential therapeutic uses |

Properties

Molecular Formula |

C9H6BrIO2 |

|---|---|

Molecular Weight |

352.95 g/mol |

IUPAC Name |

(E)-3-(2-bromo-3-iodophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C9H6BrIO2/c10-9-6(4-5-8(12)13)2-1-3-7(9)11/h1-5H,(H,12,13)/b5-4+ |

InChI Key |

OQBVNPUSNRACFO-SNAWJCMRSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)I)Br)/C=C/C(=O)O |

Canonical SMILES |

C1=CC(=C(C(=C1)I)Br)C=CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.